molecular formula C20H26Na2O5S B1671073 Ecabet sodium CAS No. 86408-72-2

Ecabet sodium

Cat. No. B1671073
CAS RN: 86408-72-2
M. Wt: 424.5 g/mol
InChI Key: NQQLQPVASUVBKM-MUMAJMNHSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Ecabet sodium is an anti-ulcer agent that is marketed in Japan as an oral agent for the treatment of gastric ulcers and gastritis . It has high affinity to gastric adherent mucus, which plays a crucial role in protecting the gastric epithelium against acid and pepsin . It is also used as a prescription eye drop for the treatment of dry eye syndrome .


Synthesis Analysis

Ecabet sodium induces neuronal nitric oxide synthase-derived nitric oxide synthesis and gastric adaptive relaxation in the human stomach . It was prepared by the simple mixing method in a pH-adjusted solution based on the electrostatic interaction between the sulfonate (negatively charged) group from ecabet and the amine (positively charged) group from chitosan .


Molecular Structure Analysis

The molecular structure of Ecabet sodium was studied using everted sacs of rat stomach incubated in HCl solution containing pepsin with or without ecabet . Pepsin treatment partially lowered the molecular weight of native glycoproteins in the adherent mucus, but Ecabet prevented this shift in molecular size .


Chemical Reactions Analysis

Ecabet sodium works by enhancing the protective action of the gastric mucosa. It increases the production of mucus and bicarbonate, which are essential for protecting the stomach lining from the harsh acidic environment . It also reduces the survival of H. pylori in the stomach and inhibits pepsin activity in the gastric juice .


Physical And Chemical Properties Analysis

Ecabet sodium is a prescription eye drop for the treatment of dry eye syndrome. It represents a new class of molecules that increases the quantity and quality of mucin produced by conjunctival goblet cells and corneal epithelia . The chemical Ecabet Sodium has a known molecular formula of C20-H28-O5-S.Na .

Scientific Research Applications

Ecabet Sodium: A Comprehensive Analysis of Scientific Research Applications

Gastroenterology Helicobacter pylori Eradication: Ecabet sodium has been shown to have protective effects on the gastric mucosa and possesses anti-Helicobacter pylori effects. It binds with urease to inhibit H. pylori activity, leading to bacterial eradication in gastric ulcer patients .

Gastroenterology Gastric Ulcer Treatment: Derived from pine resin, Ecabet sodium is used in East Asia for the treatment of gastric ulcers. It exerts its effect through several mechanisms, including enhancing gastric mucosal defensive factors .

Gastroenterology Functional Dyspepsia Management: In patients with functional dyspepsia (FD), Ecabet sodium has been shown to improve symptoms by inducing neuronal nitric oxide synthase-derived nitric oxide synthesis, which aids in gastric adaptive relaxation .

Neurology Nitric Oxide Synthesis: Ecabet sodium’s effects on nitric oxide synthesis in the human stomach have implications for neurological research, particularly in understanding its role in gastric adaptive relaxation .

Pharmacology Aspirin-Induced Mucosal Injury Prevention: High-dose Ecabet sodium has been investigated for its potential to prevent low-dose aspirin-induced small intestinal mucosal injury in healthy volunteers .

Microbiology Anti-Microbial Activity: The anti-microbial activity of Ecabet sodium against H. pylori suggests potential broader applications in microbiology research, particularly in studying bacterial viability and enzyme inhibition .

Synapse Springer - Ecabet Sodium Induces Neuronal Nitric Oxide Synthase-Derived Nitric… MDPI - Antioxidant and Anti… Springer - Efficacy of Gastro-Retentive Forms of Ecabet Sodium… Europe PMC - Ecabet Sodium Eradicates Helicobacter Pylori Infection… Gut - Efficacy of Ecabet Sodium Enema on Steroid Resistant or Steroid… Europe PMC - Ecabet Sodium Induces Neuronal Nitric Oxide Synthase-Derived Nitric…

Mechanism of Action

properties

IUPAC Name

sodium;(4bS,8R,8aR)-8-carboxy-4b,8-dimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O5S.Na/c1-12(2)14-10-13-6-7-17-19(3,8-5-9-20(17,4)18(21)22)15(13)11-16(14)26(23,24)25;/h10-12,17H,5-9H2,1-4H3,(H,21,22)(H,23,24,25);/q;+1/p-1/t17-,19-,20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVIHORGZULVTN-YGJXXQMASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ecabet sodium

CAS RN

86408-72-2
Record name Ecabet sodium [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086408722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ECABET SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51MO2B2OSB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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